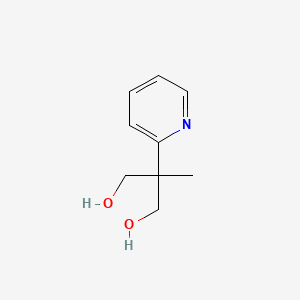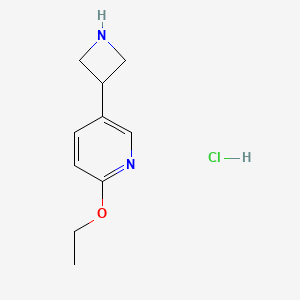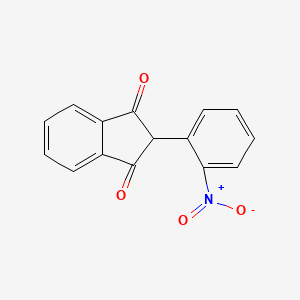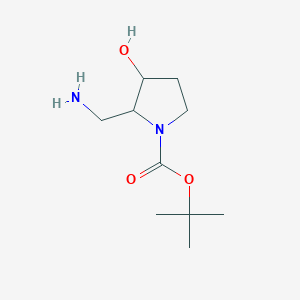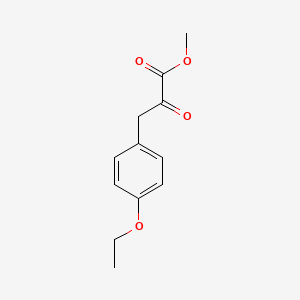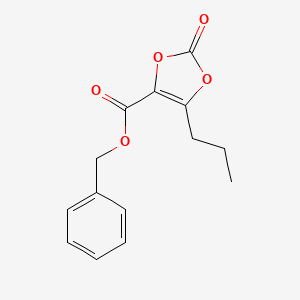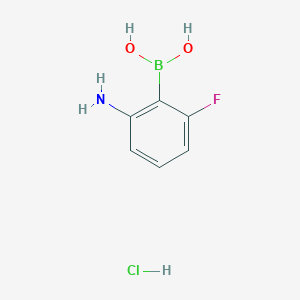
(3-Chloro-2-methylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-methylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C10H15ClSi . It is a derivative of trimethylsilane, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (3-Chloro-2-methylphenyl)trimethylsilane involves the Grignard reaction. In this process, is reacted with under anhydrous conditions to yield the desired product.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of with in the presence of a Lewis acid catalyst such as .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction is carried out in specialized reactors to maintain anhydrous conditions and control the reaction temperature.
化学反応の分析
Types of Reactions:
Substitution Reactions: (3-Chloro-2-methylphenyl)trimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding silane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of (3-hydroxy-2-methylphenyl)trimethylsilane, (3-alkoxy-2-methylphenyl)trimethylsilane, or (3-amino-2-methylphenyl)trimethylsilane.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Reduction: Formation of reduced silane derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (3-Chloro-2-methylphenyl)trimethylsilane is used as a building block in the synthesis of more complex organic molecules.
Protecting Group: It serves as a protecting group for alcohols and amines in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemical Research: It is employed in the study of biochemical pathways and enzyme mechanisms.
Industry:
Material Science: this compound is used in the production of specialty polymers and coatings.
Electronics: It is utilized in the fabrication of electronic components and silicon-based materials.
作用機序
Mechanism: The mechanism of action of (3-Chloro-2-methylphenyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom on the phenyl ring can be substituted by nucleophiles, while the trimethylsilyl group can participate in various organic transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atom is the primary target for nucleophilic attack, leading to the formation of substituted products.
Electrophilic Reactions: The trimethylsilyl group can act as an electrophile in reactions with nucleophiles.
類似化合物との比較
- (3-Chloro-2-methylphenyl)dimethylsilane
- (3-Chloro-2-methylphenyl)triethylsilane
- (3-Chloro-2-methylphenyl)trimethylgermane
Comparison:
- Reactivity: (3-Chloro-2-methylphenyl)trimethylsilane is more reactive towards nucleophiles compared to its dimethyl and triethyl analogs due to the steric hindrance provided by the trimethylsilyl group.
- Applications: While all these compounds can be used as building blocks in organic synthesis, this compound is preferred for its higher reactivity and ease of handling.
- Uniqueness: The presence of the trimethylsilyl group makes this compound a versatile reagent in organic synthesis, providing unique reactivity patterns not observed in its analogs.
特性
分子式 |
C10H15ClSi |
|---|---|
分子量 |
198.76 g/mol |
IUPAC名 |
(3-chloro-2-methylphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-8-9(11)6-5-7-10(8)12(2,3)4/h5-7H,1-4H3 |
InChIキー |
KVNMNWPGUAWSEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


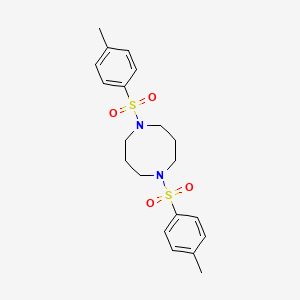
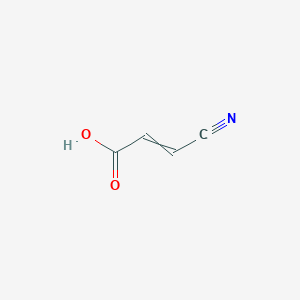
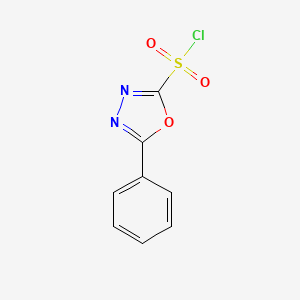


![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
